molecular formula C15H20O5 B1201146 Solstitialin deriv 4700 CAS No. 22738-70-1

Solstitialin deriv 4700

Cat. No.: B1201146
CAS No.: 22738-70-1
M. Wt: 280.32 g/mol
InChI Key: LWOZDCFSMDBOSA-AQEIEYEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Solstitialin deriv 4700 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological molecules, its effects on biological pathways, and its overall effects on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve studying the compound’s effects on human health .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties, suggesting potential applications for the compound, and identifying areas where more research is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solstitialin deriv 4700 involves multiple steps, typically starting from simpler organic molecules. The process includes the formation of the azulene ring system, followed by functionalization to introduce hydroxyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Solstitialin deriv 4700 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Solstitialin deriv 4700 is similar to other sesquiterpene lactones, such as:

  • Parthenolide
  • Artemisinin
  • Costunolide

Uniqueness

What sets this compound apart from these compounds is its unique structural features, such as the azulene ring system and the specific arrangement of hydroxyl and methylene groups. These features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

22738-70-1

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h9-13,16-17,19H,1-6H2/t9-,10+,11-,12-,13-,15-/m0/s1

InChI Key

LWOZDCFSMDBOSA-AQEIEYEASA-N

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)[C@@]2(CO)O

SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O

Canonical SMILES

C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O

Synonyms

solstitialin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solstitialin deriv 4700
Reactant of Route 2
Solstitialin deriv 4700
Reactant of Route 3
Solstitialin deriv 4700
Reactant of Route 4
Solstitialin deriv 4700
Reactant of Route 5
Solstitialin deriv 4700
Reactant of Route 6
Solstitialin deriv 4700

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.